molecular formula C20H17N3OS B3295632 2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888450-23-5

2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3295632
CAS No.: 888450-23-5
M. Wt: 347.4 g/mol
InChI Key: HRFKHYJTDPABSV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a tricyclic heterocyclic compound featuring a pyrimido[5,4-b]indol-4-one core substituted with a benzylsulfanyl (C₆H₅CH₂S-) group at position 2 and a propenyl (allyl, CH₂=CHCH₂-) group at position 3. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive indole and pyrimidine derivatives, which are known to interact with targets such as Toll-like receptors (TLRs) and proteases .

Properties

IUPAC Name

2-benzylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-2-12-23-19(24)18-17(15-10-6-7-11-16(15)21-18)22-20(23)25-13-14-8-4-3-5-9-14/h2-11,21H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKHYJTDPABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the indole moiety and the benzylsulfanyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido[5,4-b]indol-4-one core allows for modular substitution, enabling structure-activity relationship (SAR) studies. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents (Position) Molecular Weight (g/mol) logP* Key Features
Target Compound 2-(Benzylsulfanyl), 3-(allyl) ~349.4 ~4.2 High lipophilicity; benzyl enhances hydrophobic interactions .
G864-0183 (ChemDiv) 2-(Propylsulfanyl), 3-(allyl) 299.4 ~3.8 Lower MW than target; propyl group reduces steric bulk.
3-Phenyl-2-propylsulfanyl (536703-99-8) 2-(Propylsulfanyl), 3-phenyl 337.4 ~4.0 Phenyl substitution may improve aromatic stacking in binding pockets.
3-(4-Ethoxyphenyl)-2-propylsulfanyl (536710-27-7) 2-(Propylsulfanyl), 3-(4-ethoxyphenyl) 381.5 ~3.5 Ethoxy group introduces polarity; potential for H-bonding .
2-(3,4-Dichlorobenzylsulfanyl)-3-allyl (887218-02-2) 2-(3,4-Cl₂-benzylsulfanyl), 3-allyl 418.3 ~4.9 Chlorine atoms enhance electron-withdrawing effects and binding affinity.

*logP values estimated via XLogP3 .

Key Observations

Core Modifications :

  • The pyrimidoindolone core is conserved across analogs, ensuring planar rigidity critical for target binding .
  • Substitutions at positions 2 (sulfanyl) and 3 (N-alkyl/aryl) dictate physicochemical and biological properties.

N-Substituent Effects :

  • Allyl (Propenyl) : Introduces mild polarity and rotational flexibility, balancing solubility and binding .
  • Aryl Groups (e.g., 4-ethoxyphenyl) : Polar substituents like ethoxy may improve water solubility but reduce passive diffusion .

Synthesis and Characterization :

  • Many analogs (e.g., G864-0183) are synthesized via cyclocondensation reactions, with structures confirmed by NMR and XRD .
  • Crystallographic studies (e.g., SHELX refinements) validate the planar geometry of the pyrimidoindolone core .

Biological Activity

Overview

2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural composition that combines elements of pyrimidine and indole, along with a sulfanyl group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase (GSK), which are crucial for cell cycle regulation and cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific mechanisms remain to be elucidated.

Biological Evaluation

Recent research has focused on evaluating the biological potency of this compound against several target kinases. The following table summarizes key findings regarding its inhibitory activity:

Kinase Target IC50 Value (µM) Activity
CDK5/p25InactiveNo significant inhibition
GSK3α/βInactiveNo significant inhibition
DYRK1A7.6Moderate activity
CK1δ/ε0.6 - 0.7High specificity

These findings indicate that while the compound shows some activity against DYRK1A and CK1δ/ε, it is largely inactive against CDK5/p25 and GSK3α/β .

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of various pyrimidoindole derivatives, including this compound. The compound demonstrated significant cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The IC50 values indicated that the compound's anti-proliferative activity was comparable to other known anticancer agents.

Case Study 2: Antimicrobial Activity

Another research effort assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting further exploration into its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
2-(benzylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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